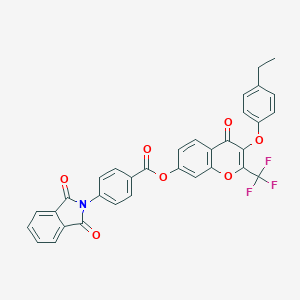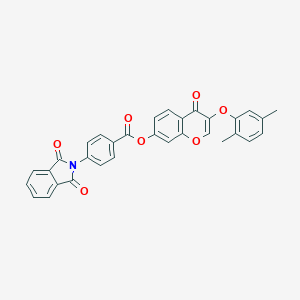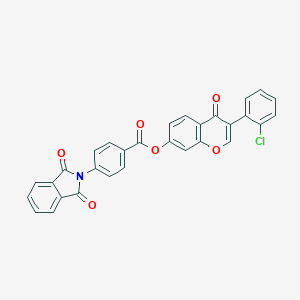![molecular formula C30H24BrNO4 B284759 2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one](/img/structure/B284759.png)
2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one is a synthetic compound that has attracted attention due to its potential application in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). Additionally, this compound has been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one has been found to have various biochemical and physiological effects. This compound has been found to reduce inflammation, inhibit tumor growth, and exhibit antibacterial activity. Additionally, this compound has been found to induce apoptosis in cancer cells and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one in lab experiments include its ability to inhibit the activity of various enzymes and proteins, its anti-inflammatory and anti-cancer properties, and its antibacterial activity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one. These include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Furthermore, the development of more efficient synthesis methods for this compound could lead to increased availability for scientific research.
Méthodes De Synthèse
The synthesis of 2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one has been achieved using various methods. One of the most commonly used methods involves the condensation reaction between 2-amino-6-bromo-3-hydroxybenzaldehyde and 4-butoxyphenylboronic acid, followed by the coupling reaction with 5-(4-bromophenyl)-2-furylboronic acid and 2-bromo-1-(4-butoxyphenyl)ethanone. This method has been optimized to achieve a high yield of the desired product.
Applications De Recherche Scientifique
2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one has been studied for its potential application in scientific research. This compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been used in studies to investigate the mechanism of action of various enzymes and proteins. Additionally, this compound has been used in studies to investigate the effects of oxidative stress on cellular function.
Propriétés
Formule moléculaire |
C30H24BrNO4 |
|---|---|
Poids moléculaire |
542.4 g/mol |
Nom IUPAC |
(E)-2-(1,3-benzoxazol-2-yl)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-butoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C30H24BrNO4/c1-2-3-18-34-23-14-10-21(11-15-23)29(33)25(30-32-26-6-4-5-7-28(26)36-30)19-24-16-17-27(35-24)20-8-12-22(31)13-9-20/h4-17,19H,2-3,18H2,1H3/b25-19- |
Clé InChI |
VHHDHPIXGUQWAU-PLRJNAJWSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/C4=NC5=CC=CC=C5O4 |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5O4 |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chlorophenyl)-7-[(3,4-dichlorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284679.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284680.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)



![ethyl 4-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B284689.png)
![N-(4-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284690.png)
![isopropyl 4-[(6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284692.png)
![5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B284694.png)
![N-(2,5-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284697.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284699.png)
![7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284700.png)